Lilial

Description

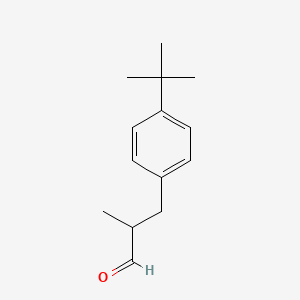

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFDHOLCGWZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026500 | |

| Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-54-6 | |

| Record name | Lilial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilial | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Tert-Butylbenzyl)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylbenzyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHENYL METHYLPROPIONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7540GJV69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional (Lilial)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional, commercially known as Lilial, is an aromatic aldehyde prized for its delicate and potent lily-of-the-valley fragrance.[1] Historically, it has been a cornerstone ingredient in a vast array of cosmetic and household products. This technical guide provides a comprehensive overview of the primary industrial synthesis pathways of Butylphenyl methylpropional, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

The most prevalent industrial synthesis of Butylphenyl methylpropional is a two-step process commencing with an aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde, followed by a selective catalytic hydrogenation of the resulting unsaturated aldehyde. An alternative, though less common, route involves the Friedel-Crafts alkylation of α-methyldihydrocinnamyl alcohol. This guide will delve into the technical specifics of both methodologies.

Physicochemical Properties of Butylphenyl Methylpropional

| Property | Value | Reference |

| IUPAC Name | 3-(4-tert-Butylphenyl)-2-methylpropanal | [1] |

| Common Names | This compound, p-tert-Butyl-α-methylhydrocinnamaldehyde | [1] |

| CAS Number | 80-54-6 | [1] |

| Molecular Formula | C14H20O | [1] |

| Molecular Weight | 204.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Floral, lily-of-the-valley | |

| Boiling Point | 279 °C | |

| Density | 0.946 g/mL at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol and oils |

Primary Synthesis Pathway: Aldol Condensation and Catalytic Hydrogenation

The dominant industrial production of Butylphenyl methylpropional proceeds through a two-stage synthesis. The first stage involves a base-catalyzed aldol condensation between p-tert-butylbenzaldehyde and propionaldehyde to yield p-tert-butyl-α-methylcinnamaldehyde. The subsequent stage is the selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate to furnish the final product.

Part 1: Aldol Condensation of p-tert-butylbenzaldehyde and Propionaldehyde

This reaction is a base-catalyzed condensation to form the intermediate, p-tert-butyl-α-methylcinnamaldehyde.

Experimental Protocol:

Materials:

-

p-tert-butylbenzaldehyde

-

Propionaldehyde

-

Methanol

-

Sodium hydroxide (NaOH)

-

Acetic acid

Procedure:

-

A reaction vessel is charged with p-tert-butylbenzaldehyde, methanol, and a 15% aqueous solution of sodium hydroxide.

-

The mixture is stirred, and propionaldehyde is added dropwise over a period of one hour while maintaining the temperature at approximately 25°C.

-

Upon completion of the propionaldehyde addition, the reaction temperature is raised to and maintained at 45-55°C for 1.5 to 2 hours to drive the condensation reaction to completion.

-

The reaction mixture is then cooled and neutralized with acetic acid.

-

Methanol is removed from the mixture via distillation.

-

The crude p-tert-butyl-α-methylcinnamaldehyde is then purified by vacuum distillation. The product is a yellow oil that solidifies upon cooling.

Quantitative Data for Aldol Condensation:

| Parameter | Value |

| Molar Ratio (p-tert-butylbenzaldehyde:propionaldehyde) | 1:1.05 |

| Catalyst | Sodium Hydroxide |

| Solvent | Methanol |

| Reaction Temperature | 25°C (addition), 45-55°C (condensation) |

| Reaction Time | 1 hour (addition), 1.5-2 hours (condensation) |

| Yield | Approximately 80-85% |

| Purity of Intermediate | >95% after distillation |

Spectroscopic Data for p-tert-butyl-α-methylcinnamaldehyde:

-

IR Spectrum: The infrared spectrum shows characteristic peaks for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the conjugated C=O stretch (around 1680 cm⁻¹), and the C=C stretch (around 1630 cm⁻¹).

-

¹H NMR Spectrum: The proton NMR spectrum would exhibit signals for the aldehyde proton (singlet, ~9.5 ppm), the vinyl proton (singlet, ~7.4 ppm), the aromatic protons (multiplet, ~7.2-7.5 ppm), the methyl protons on the double bond (singlet, ~2.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).

-

¹³C NMR Spectrum: The carbon NMR spectrum would show the aldehyde carbonyl carbon (~192 ppm), the carbons of the aromatic ring, the carbons of the double bond, and the carbons of the tert-butyl and methyl groups.

Part 2: Catalytic Hydrogenation of p-tert-butyl-α-methylcinnamaldehyde

The second step involves the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield Butylphenyl methylpropional.

Experimental Protocol:

Materials:

-

p-tert-butyl-α-methylcinnamaldehyde

-

Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)

-

Hydrogen gas

Procedure:

-

An autoclave is charged with p-tert-butyl-α-methylcinnamaldehyde and a hydrogenation catalyst (e.g., Raney nickel or palladium on charcoal).

-

The autoclave is sealed and pressurized with hydrogen to 100-400 psi.

-

The mixture is heated to approximately 100°C with agitation.

-

The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when the theoretical amount of hydrogen required to saturate the double bond has been absorbed.

-

After cooling to room temperature, the pressure is released, and the crude product is filtered to remove the catalyst.

-

The final product, Butylphenyl methylpropional, is purified by vacuum distillation.

Quantitative Data for Catalytic Hydrogenation:

| Parameter | Value |

| Catalyst | Raney nickel or Palladium on carbon |

| Hydrogen Pressure | 100-400 psi |

| Reaction Temperature | ~100 °C |

| Yield | >95% |

| Purity of Final Product | ≥97% |

Spectroscopic Data for Butylphenyl methylpropional:

-

IR Spectrum: The IR spectrum will show the disappearance of the C=C bond absorption and the retention of the aldehyde C-H (~2720, 2820 cm⁻¹) and C=O (~1725 cm⁻¹) stretching frequencies.

-

¹H NMR Spectrum: The proton NMR will show the disappearance of the vinyl proton signal and the appearance of signals corresponding to the now saturated alkyl chain. Key signals include the aldehyde proton (triplet, ~9.6 ppm), aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton alpha to the carbonyl (multiplet, ~2.6 ppm), the methylene protons beta to the carbonyl (multiplet, ~2.8 and 2.4 ppm), the methyl protons on the chiral center (doublet, ~1.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).

-

Mass Spectrum (GC-MS): The mass spectrum will show a molecular ion peak at m/z 204, with characteristic fragmentation patterns.

Alternative Synthesis Pathway: Friedel-Crafts Alkylation

An alternative route to Butylphenyl methylpropional involves the catalytic hydrogenation of α-methylcinnamaldehyde to α-methyldihydrocinnamyl alcohol, followed by a Friedel-Crafts alkylation with a tert-butylating agent, and subsequent dehydrogenation.

Experimental Protocol Overview:

-

Hydrogenation of α-Methylcinnamaldehyde: α-Methylcinnamaldehyde is hydrogenated using a suitable catalyst (e.g., Nickel or Palladium) to selectively reduce the aldehyde group to an alcohol, yielding α-methyldihydrocinnamyl alcohol.

-

Friedel-Crafts Alkylation: The resulting alcohol undergoes a Friedel-Crafts alkylation with a tert-butylating agent such as tert-butyl chloride or isobutene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄). This step introduces the tert-butyl group onto the aromatic ring, predominantly at the para position, to form 4-tert-butyl-α-methyldihydrocinnamic alcohol.

-

Dehydrogenation: The final step involves the dehydrogenation of the alcohol back to the aldehyde, yielding Butylphenyl methylpropional.

This alternative route is generally less favored industrially due to the potential for side reactions and lower overall yields compared to the aldol condensation pathway.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process, with the aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde followed by catalytic hydrogenation being the most economically viable and widely practiced method. This pathway offers high yields and purity of the final product. The alternative Friedel-Crafts alkylation route, while chemically feasible, presents more challenges in terms of selectivity and efficiency. This guide provides the foundational technical information for researchers and professionals engaged in the synthesis and development of aromatic aldehydes for various applications.

References

An In-depth Technical Guide to the Degradation and Stability of Lilial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, chemically known as butylphenyl methylpropional, is a synthetic fragrance ingredient that has been widely used in various cosmetic and personal care products.[1][2] Its characteristic floral scent made it a popular choice for perfumes, lotions, and shampoos.[2] However, due to concerns regarding its potential for skin sensitization and reproductive toxicity, its use has been banned in the European Union.[3][4] This guide provides a comprehensive overview of the degradation pathways and stability of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and cosmetic science.

Chemical Properties and Stability Profile

This compound is an aromatic aldehyde, a class of compounds known for their susceptibility to oxidation. Like many aldehydes, this compound is not stable over the long term and is prone to slow oxidation upon storage. The primary degradation pathway for this compound is oxidation, particularly in the presence of air. This process leads to the formation of various degradation products, most notably lysmerylic acid (also referred to as lilic acid) and p-tert-butyl benzoic acid (TBBA).

To mitigate this degradation and enhance its shelf life in formulations, antioxidants such as alpha-tocopherol are often added as stabilizers.

Degradation Pathways

The degradation of this compound primarily occurs through oxidation of its aldehyde group. The following diagram illustrates the main degradation pathway:

In addition to direct oxidation, metabolic processes can also lead to the degradation of this compound. In vivo and in vitro studies have identified lysmerol and hydroxylated lysmerylic acid as other significant metabolites.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of this compound under specific conditions.

| Parameter | Condition | Result | Reference |

| Oxidation | Aqueous solution (pH 7, 25°C) in the presence of air | ~30% degradation in 168 hours |

Note: Detailed kinetic data such as rate constants and half-lives under various stress conditions (e.g., different pH, temperatures, and light exposure) are not extensively available in the public domain.

Experimental Protocols

Forced Degradation Study Protocol (Representative)

This protocol outlines a general procedure for conducting a forced degradation study on this compound, adapted from standard pharmaceutical industry practices.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M hydrochloric acid.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M sodium hydroxide.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

-

Store in the dark at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Place solid this compound in a thermostatically controlled oven at 105°C for 48 hours.

-

-

Photodegradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analytical Method:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the analysis of this compound and its volatile degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be employed.

-

Sample Preparation: Dilute the stressed samples with a suitable solvent to an appropriate concentration for analysis.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Stability Testing of a this compound-Containing Cosmetic Formulation (Representative)

This protocol provides a general workflow for assessing the stability of a cosmetic product containing this compound.

Methodology:

-

Sample Preparation: Prepare the final formulation of the cosmetic product containing this compound and package it in its intended commercial container.

-

Storage Conditions: Store the samples under various conditions, including:

-

Accelerated Stability: 40°C ± 2°C with 75% ± 5% relative humidity (RH) for 3-6 months.

-

Real-Time Stability: 25°C ± 2°C with 60% ± 5% RH for the intended shelf life of the product (e.g., 12, 24, 36 months).

-

Freeze-Thaw Cycling: Cycle the product between -10°C and 25°C for several cycles to assess its physical stability.

-

Photostability: Expose the product to controlled light conditions to evaluate the impact of UV and visible light.

-

-

Testing Intervals: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) for analysis.

-

Analytical Tests:

-

Physical and Chemical Integrity: Evaluate changes in appearance, color, odor, pH, and viscosity.

-

Microbiological Stability: Test for microbial contamination.

-

Packaging Compatibility: Inspect for any interactions between the product and its packaging.

-

This compound Content: Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS) to determine its degradation over time.

-

Degradation Product Analysis: Monitor for the formation of known degradation products.

-

Conclusion

The stability of this compound is a critical consideration in formulation development, primarily due to its susceptibility to oxidation. Understanding its degradation pathways and implementing appropriate stability testing protocols are essential for ensuring product quality and safety. While regulatory restrictions have limited its use in cosmetics, the principles of its degradation and the methodologies for its analysis remain relevant for researchers working with aldehydes and other fragrance ingredients. This guide provides a foundational understanding and practical framework for conducting robust degradation and stability studies of this compound and similar compounds.

References

Endocrine Disruption Potential of Lilial: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lilial, also known as Butylphenyl methylpropional, is a synthetic fragrance ingredient that has come under scientific and regulatory scrutiny due to its classification as a reproductive toxicant. This technical guide provides an in-depth analysis of the available scientific data regarding its potential to disrupt the endocrine system. The evidence presents a complex picture: while some in vitro studies suggest weak estrogenic activity, others fail to demonstrate interaction with estrogen and androgen receptors. In vivo data from animal studies have been pivotal in its regulation, indicating adverse effects on the male reproductive system, although specific endocrine-related endpoints are not always clearly delineated in publicly available literature. This document summarizes the key findings, details the experimental methodologies employed in these studies, and visualizes the potential pathways of action to offer a comprehensive resource for the scientific community.

In Vitro Assessment of Endocrine Activity

The potential for this compound to interact with hormonal pathways has been investigated using a variety of in vitro cell-based assays. The results, however, have not been entirely consistent, pointing to the complexity of its biological interactions and the importance of the experimental system used.

Estrogenic Activity

Evidence for the estrogenic potential of this compound is conflicting. Studies using the human breast cancer cell line MCF-7, which is estrogen receptor (ER) positive, have suggested a weak estrogenic effect. In contrast, other studies using different cell lines have not observed estrogenic or androgenic activity.

A key study demonstrated that this compound could induce proliferation of MCF-7 cells, an effect that was inhibited by the anti-estrogen fulvestrant, suggesting an ER-mediated mechanism[1]. At high molar excess (3,000,000-fold), this compound was able to partially displace [³H]oestradiol from both ERα and ERβ[1]. Furthermore, at concentrations between 5 x 10⁻⁵ M and 5 x 10⁻⁴ M, it increased the expression of an estrogen-responsive reporter gene (ERE-CAT)[1]. However, another study using the HeLa9903 cell line, which is also used to assess estrogenic activity, found no significant estrogen receptor activation by this compound at concentrations up to 100 µM[2][3].

This discrepancy may be attributed to differences in the cell lines, including their metabolic capacities and the specific signaling pathways that are active. The MCF-7 cell line is known to be sensitive to a wide range of estrogenic compounds, but it also has the potential for off-target effects that may not be directly mediated by the estrogen receptor.

Androgenic Activity

The potential for this compound to interfere with the androgen receptor (AR) has also been investigated. Studies using the MDA-kb2 human breast cancer cell line, which is stably transfected with an androgen-responsive reporter gene, have shown no agonistic activity of this compound or its metabolites. This suggests that this compound is unlikely to act as a direct androgen receptor agonist.

Other Cellular Pathways

To explore other potential mechanisms of toxicity, the effect of this compound on the NF-κB and NRF2 signaling pathways has been assessed. These pathways are involved in cellular responses to stress, inflammation, and oxidative stress. Studies have shown that this compound and its metabolites do not activate either the NF-κB or NRF2 pathways.

In Vivo Evidence of Reproductive Toxicity

The classification of this compound as a reproductive toxicant by European regulatory bodies was primarily based on in vivo animal studies. These studies have demonstrated adverse effects on the male reproductive system, particularly testicular toxicity.

While detailed endocrine-specific data from these studies, such as dose-dependent effects on hormone levels, are not extensively available in the public literature, the observed testicular atrophy and impaired spermatogenesis are consistent with potential endocrine disruption. An Extended One-Generation Reproductive Toxicity Study (OECD 443) is the current standard for evaluating such effects. Such studies on this compound have contributed to its regulatory status. The testicular toxicity observed in rats is considered a key finding, although some argue it may be species-specific due to differences in aldehyde metabolism.

Potential Mechanisms of Action

Interference with Steroidogenesis

The testicular toxicity observed in vivo suggests that this compound may interfere with the production of testosterone in Leydig cells, a process known as steroidogenesis. This complex pathway involves multiple enzymes, including the Steroidogenic Acute Regulatory (StAR) protein, P450 side-chain cleavage (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD). While direct evidence of this compound's effect on these specific enzymes is lacking in the reviewed literature, disruption of their expression or activity is a plausible mechanism for the observed reproductive toxicity. Another potential target is aromatase (CYP19A1), an enzyme that converts androgens to estrogens. Altered aromatase activity can disrupt the balance of sex hormones.

Thyroid Hormone Pathway

Currently, there is no available scientific literature from the conducted searches to indicate whether this compound has been tested for its potential to interfere with the thyroid hormone system. The thyroid gland is a critical component of the endocrine system, and disruption of its function can have wide-ranging health effects.

Metabolism

The metabolism of this compound has been studied, and its main metabolites have been identified in urine as tert-butylbenzoic acid, lysmerol, lysmerylic acid, and hydroxy-lysmerylic acid. Crucially, these metabolites have been tested and did not show the ability to bind to or activate estrogen or androgen receptors in vitro.

Data Summary

Table 1: Summary of In Vitro Studies on the Endocrine Disruption Potential of this compound

| Assay Type | Cell Line | Endpoint Measured | Concentration Range | Result | Reference |

| Estrogen Receptor Binding | Recombinant human ERα and ERβ | Displacement of [³H]oestradiol | 3,000,000-fold molar excess | Partial displacement | |

| Estrogenic Activity | MCF-7 | Cell Proliferation | 5 x 10⁻⁵ M - 5 x 10⁻⁴ M | Weakly estrogenic; 2.4 doublings at 100 µM vs 5.2 for 10nM estradiol | |

| Estrogenic Activity | MCF-7 | ERE-CAT Reporter Gene Activation | 5 x 10⁻⁵ M - 5 x 10⁻⁴ M | Increased expression | |

| Estrogenic Activity | HeLa9903 | Estrogen Receptor Activation | Up to 100 µM | No significant activation | |

| Androgenic Activity | MDA-kb2 | Androgen Receptor Agonism | Not specified | No agonistic activity | |

| Androgenic Activity (Metabolites) | MDA-kb2 | Androgen Receptor Agonism | Not specified | No agonistic activity | |

| Cellular Stress Pathways | HEK293 | NF-κB and NRF2 Activation | Not specified | No activation |

Experimental Protocols

MCF-7 Cell Proliferation Assay (General Protocol)

This assay assesses the ability of a test chemical to induce the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Before the experiment, cells are cultured in a medium without phenol red and with charcoal-stripped FBS to reduce background estrogenic activity.

-

Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The growth medium is replaced with a medium containing various concentrations of the test chemical (this compound) or controls (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

-

Incubation: Cells are incubated for a specified period (e.g., 6-7 days), with the medium and treatment being refreshed periodically.

-

Quantification of Proliferation: Cell proliferation is measured using various methods, such as:

-

Crystal Violet Staining: Cells are fixed and stained with crystal violet, which is then solubilized, and the absorbance is read on a plate reader.

-

MTT/XTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

-

Estrogen/Androgen Receptor Reporter Gene Assay (General Protocol)

These assays measure the ability of a chemical to activate the estrogen or androgen receptor, leading to the expression of a reporter gene.

-

Cell Lines: Stably transfected cell lines are used, such as HeLa9903 (for estrogen receptor) or MDA-kb2 (for androgen receptor), which contain a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT) under the control of a hormone-responsive promoter.

-

Cell Culture and Seeding: Cells are cultured and seeded in multi-well plates as described for the proliferation assay.

-

Treatment: Cells are exposed to various concentrations of the test chemical and appropriate controls.

-

Incubation: Cells are incubated for a shorter period than in proliferation assays (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Gene Assay:

-

Luciferase Assay: Cells are lysed, and a substrate for luciferase is added. The resulting luminescence is measured using a luminometer.

-

CAT Assay: Cell lysates are incubated with radiolabeled chloramphenicol and acetyl-CoA. The acetylated chloramphenicol is then separated by thin-layer chromatography and quantified.

-

-

Data Analysis: The activity of the reporter gene is expressed as a fold induction over the vehicle control.

Visualizations

Caption: Investigated signaling pathways for this compound's endocrine disruption potential.

Caption: Generalized workflow for in vitro assays assessing endocrine disruption.

Conclusion

The endocrine disruption potential of this compound remains a subject of scientific complexity. While in vivo studies have provided sufficient evidence for its classification as a reproductive toxicant, the precise endocrine-mediated mechanisms are not fully elucidated. The conflicting in vitro data highlight the challenges in extrapolating cell-based assay results to predict whole-organism effects and underscore the need for a weight-of-evidence approach in risk assessment. For researchers and professionals in drug development, the case of this compound serves as an important example of the intricate nature of chemical-biological interactions and the continuous need for robust and multi-faceted toxicological evaluations. Further research focusing on the direct effects of this compound on steroidogenic enzymes and in vivo studies with clearly defined endocrine endpoints would be invaluable in fully characterizing its endocrine disruption potential.

References

Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide

Introduction

Butylphenyl methylpropional (p-BMHCA), commonly known as Lilial or Lysmeral, is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and personal care products. Due to concerns regarding its potential for reproductive toxicity, the safety of p-BMHCA has been subject to extensive review by regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). A key aspect of this safety assessment is the evaluation of its genotoxic potential. This technical guide provides an in-depth overview of the genotoxicity assessment of p-BMHCA, summarizing key experimental findings and detailing the methodologies of the core assays employed.

Summary of Genotoxicity Data

Gene Mutation Assays

The potential of p-BMHCA to induce gene mutations has been primarily assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Results for Butylphenyl Methylpropional

| Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) & Escherichia coli (WP2 uvrA) | With and Without | Not specified in publicly available data | Negative | SCCS/1591/17[2] |

| S. typhimurium & E. coli strains | With and Without | Not specified in publicly available data | Negative | SCCS/1540/14[3] |

In multiple studies, butylphenyl methylpropional did not induce a significant increase in revertant colonies in various strains of Salmonella typhimurium and Escherichia coli, both in the presence and absence of a metabolic activation system (S9). These consistent negative results suggest that p-BMHCA does not cause point mutations in bacterial systems.

Chromosomal Aberration Assays

The clastogenic potential of p-BMHCA, its ability to cause structural damage to chromosomes, has been investigated using in vitro mammalian chromosomal aberration assays.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results for Butylphenyl Methylpropional

| Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Chinese Hamster Ovary (CHO) cells | Without | Not specified | Positive (structural and numerical aberrations) | SCCS/1540/14 |

| Chinese Hamster Ovary (CHO) cells | With | Not specified | Negative | SCCS/1540/14 |

| Human peripheral blood lymphocytes | Not specified | Not specified | Equivocal | SCCS/1591/17 |

An in vitro chromosomal aberration test using Chinese Hamster Ovary (CHO) cells indicated that p-BMHCA induced both structural and numerical chromosomal aberrations in the absence of metabolic activation (S9). However, in the presence of S9, no such effects were observed. This suggests that any clastogenic potential of the parent compound is eliminated upon metabolic conversion.

In Vitro Micronucleus Test

The in vitro micronucleus test is another key assay for assessing chromosomal damage, detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain).

Table 3: Summary of In Vitro Micronucleus Test Results for Butylphenyl Methylpropional

| Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Human peripheral blood lymphocytes | Without | 5, 10, 25, 35, 50, 100, 250, 500 µM | Negative at non-cytotoxic concentrations (5 - 50 µM) | SCCS/1591/17 |

A study using human peripheral blood lymphocytes found that butylphenyl methylpropional did not increase the frequency of micronuclei at non-cytotoxic concentrations (up to 50 µM) after a 24-hour treatment period.

In Vivo Genotoxicity Studies

To assess the genotoxic potential in a whole organism, an in vivo micronucleus assay was conducted.

Table 4: Summary of In Vivo Micronucleus Test Results for Butylphenyl Methylpropional

| Test System | Route of Administration | Dose Levels | Result | Reference |

| Mouse bone marrow | Intraperitoneal | Up to 600 mg/kg bw/day | Negative | SCCS/1540/14 |

The in vivo micronucleus test in mice did not show a biologically significant increase in micronucleated polychromatic erythrocytes in the bone marrow after intraperitoneal administration of p-BMHCA. This negative in vivo result is critical, as it suggests that the clastogenic effects observed in vitro in the absence of metabolism do not manifest in a whole animal, likely due to detoxification mechanisms.

Experimental Protocols

The genotoxicity assays for butylphenyl methylpropional were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance. Mutagenic substances can cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.

-

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. These strains detect different types of mutations, such as frameshift and base-pair substitutions.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver post-mitochondrial fraction (S9) to simulate metabolic processes that might activate or deactivate the test substance.

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on each plate is counted.

-

-

Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies, and/or a reproducible and significant increase in the number of revertants per plate for at least one strain, with or without metabolic activation.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.

-

Test Systems: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or primary cultures of human peripheral blood lymphocytes.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9).

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and for a longer period without S9).

-

Following exposure, cells are washed and incubated in fresh medium.

-

A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Evaluation: A substance is considered positive if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects micronuclei in the cytoplasm of interphase cells, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Principle: The formation of micronuclei is a hallmark of both clastogenic and aneugenic events. The assay is often performed in the presence of cytochalasin B, which blocks cytokinesis, resulting in binucleated cells that have completed one round of mitosis, making micronuclei easier to score.

-

Test Systems: Human peripheral blood lymphocytes, or cell lines such as CHO, V79, or TK6 are commonly used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance.

-

Exposure occurs for a short period (3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.

-

Cytochalasin B is added to block cytokinesis.

-

Cells are harvested, fixed, and stained.

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

-

Evaluation: A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

Potential Signaling Pathways in Genotoxicity

Direct DNA Interaction:

-

DNA Adduct Formation: The compound or its metabolites could directly bind to DNA, forming adducts that can lead to mutations if not repaired.

Indirect Mechanisms:

-

Oxidative Stress: The compound could induce the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.

-

Interference with DNA Replication and Repair: The compound could inhibit enzymes involved in DNA synthesis or repair, leading to an accumulation of DNA damage.

-

Disruption of the Mitotic Apparatus: Aneugenic effects, such as chromosome loss, can occur if a substance interferes with the formation or function of the mitotic spindle.

A key signaling pathway often activated in response to DNA damage is the p53 pathway .

Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest to allow time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell.

Conclusion

The comprehensive genotoxicity assessment of butylphenyl methylpropional, based on a battery of in vitro and in vivo tests, indicates a lack of genotoxic potential in vivo. While an in vitro chromosomal aberration test showed a positive result in the absence of metabolic activation, this was not replicated in the presence of metabolism or in the in vivo micronucleus assay. The Ames test and the in vitro micronucleus test were also negative. These findings suggest that while the parent compound may have some potential to interact with genetic material under specific in vitro conditions, mammalian metabolism effectively detoxifies it, mitigating any genotoxic risk in a whole organism. This highlights the importance of considering the complete profile of genotoxicity data, including in vivo studies, in the overall safety assessment of a substance. Further research into the specific molecular mechanisms and signaling pathways that may be involved in the observed in vitro effects could provide a more complete understanding of the toxicological profile of butylphenyl methylpropional.

References

The Strategic Role of Lilial in the Synthesis of Morpholine Fungicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the use of Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde) as a pivotal intermediate in the synthesis of the morpholine fungicide, Fenpropimorph. While primarily known for its application in the fragrance industry, this compound's chemical structure offers a valuable scaffold for the agrochemical sector. This document details the synthetic pathway from a this compound derivative to Fenpropimorph, presenting quantitative data, comprehensive experimental protocols, and a visualization of the fungicide's mechanism of action. The information herein is intended to support researchers and professionals in the fields of fungicide development and chemical synthesis.

Introduction

This compound, a synthetic aromatic aldehyde, is widely recognized for its lily-of-the-valley fragrance, leading to its extensive use in cosmetic and consumer products[1][2]. However, its utility extends beyond perfumery. The structural attributes of this compound, specifically its p-tert-butylphenyl group, render it a valuable precursor in the synthesis of certain agrochemicals[1][2]. This guide focuses on its role as a key intermediate in the production of Fenpropimorph, a systemic morpholine fungicide used to control a range of fungal pathogens on cereal crops[2]. The synthesis of another fungicide, Fenpropidin, also utilizes this compound as a starting point. This document will elucidate the chemical transformations that convert a derivative of this compound into the active fungicidal agent, Fenpropimorph.

Synthetic Pathway from this compound Derivative to Fenpropimorph

The synthesis of Fenpropimorph from a this compound derivative primarily involves a two-step process. The starting material is p-tert-butyl-β-methylphenylpropanol, which is the alcohol analog of this compound (an aldehyde). This alcohol can be readily obtained from this compound through standard reduction methods.

The overall synthetic scheme is as follows:

-

Activation of the Alcohol : The hydroxyl group of p-tert-butyl-β-methylphenylpropanol is converted into a better leaving group. This is typically achieved through either chlorination using an agent like thionyl chloride (SOCl₂) or by forming a sulfonate ester, for instance, with methanesulfonyl chloride (MsCl). This initial step creates a reactive intermediate.

-

Nucleophilic Substitution : The activated intermediate is then reacted with cis-2,6-dimethylmorpholine. A nucleophilic substitution reaction ensues, where the nitrogen atom of the morpholine ring displaces the leaving group (chloride or sulfonate), forming the final Fenpropimorph molecule.

The following diagram illustrates the general experimental workflow for this synthesis.

References

The Enigmatic Presence of Lilial in the Plant Kingdom: A Technical Review

For Immediate Release

A comprehensive review of the current scientific literature reveals scant evidence for the natural occurrence of 3-(4-tert-butylphenyl)-2-methylpropanal, commonly known as Lilial or p-BMHCA. Primarily recognized as a synthetic aromatic aldehyde with a characteristic lily-of-the-valley scent, its presence in plant species, though occasionally cited, remains scientifically unverified by robust quantitative analysis. This technical guide delves into the reported plant sources, examines the analytical methodologies required for its detection, and highlights the conspicuous absence of definitive data.

Introduction: A Synthetic Fragrance with Natural Whispers

This compound, or Butylphenyl methylpropional, has been a staple in the fragrance industry for decades, valued for its potent floral aroma.[1] It is produced on a large scale through chemical synthesis.[2] However, several databases and encyclopedic sources have propagated claims of its natural occurrence in a handful of plant species. Notably, Wikipedia and the PubChem database have indicated its presence in crow-dipper (Pinellia ternata) and tomato (Solanum lycopersicum).[2][3] Additionally, some sources suggest it can be found in the essential oil of chamomile.[4]

Despite these assertions, a thorough review of peer-reviewed phytochemical literature fails to uncover primary research articles that definitively identify and quantify this compound in these or any other plant species. This guide serves to critically assess these claims and provide the necessary technical framework for future research aimed at resolving this ambiguity.

Reported Natural Sources: Unsubstantiated Claims

The assertion of this compound's natural origin is perplexing given its chemical structure, which is not readily associated with known plant biosynthetic pathways. The table below summarizes the plant species reportedly containing this compound. It is critical to note that for each of these species, extensive searches of scientific literature did not yield studies presenting quantitative data on this compound concentrations.

| Plant Species | Common Name | Family | Reported Location of this compound | Quantitative Data | Reference |

| Pinellia ternata | Crow-dipper | Araceae | Not specified | Not available in literature | |

| Solanum lycopersicum | Tomato | Solanaceae | Not specified | Not available in literature | |

| Matricaria recutita | Chamomile | Asteraceae | Essential Oil | Not available in literature |

Experimental Protocols for Detection and Quantification

Should this compound be present in plant matrices, its detection and quantification would necessitate sensitive analytical techniques capable of isolating and identifying volatile organic compounds (VOCs). The standard and most appropriate methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol provides a representative workflow for the analysis of volatile compounds from a plant sample, which would be suitable for the detection of this compound.

Objective: To extract, separate, and identify volatile organic compounds from a plant matrix.

Materials:

-

Plant tissue (e.g., flowers, leaves, fruit)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., n-alkane series for Retention Index calculation)

-

Sodium chloride (optional, to increase analyte volatility)

Procedure:

-

Sample Preparation:

-

Fresh plant material is weighed (e.g., 1-5 g) and placed into a 20 mL headspace vial. For fruits like tomatoes, the tissue may be gently crushed to facilitate the release of volatiles.

-

(Optional) A saturated solution of NaCl can be added to enhance the release of volatile compounds from the aqueous matrix.

-

An internal standard can be added to the vial for semi-quantitative analysis.

-

The vial is immediately sealed to prevent the loss of volatile compounds.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

The SPME fiber is then exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the incubation temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Following extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C (Splitless mode)

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C, and held for 5 minutes.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

-

-

-

Data Analysis:

-

Compounds are tentatively identified by comparing their mass spectra with reference spectra in spectral libraries (e.g., NIST, Wiley).

-

Identification is confirmed by comparing the calculated Linear Retention Index (LRI) with those of authentic standards or literature values.

-

Quantification, if required, is performed by creating a calibration curve with authentic this compound standards.

-

Biosynthetic Pathways and Workflow Visualization

As this compound is a synthetic compound, there are no known natural biosynthetic pathways in plants. Its synthesis is typically achieved through an aldol condensation of 4-tert-butylbenzaldehyde and propanal, followed by hydrogenation.

The logical workflow for investigating the claimed natural occurrence of this compound in plant species is represented by the following diagram.

Caption: General experimental workflow for the detection of this compound in plants.

Conclusion: A Call for Definitive Research

References

Methodological & Application

Application Note: Quantitative Analysis of Lilial in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Lilial (also known as Butylphenyl Methylpropional) in various cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic fragrance ingredient, formerly widely used in the cosmetics industry, but now banned in the European Union due to its classification as a reproductive toxicant.[1][2] Consequently, sensitive and reliable analytical methods are crucial for regulatory compliance and consumer safety.[3] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and method validation data, to enable researchers, scientists, and quality control professionals to accurately detect and quantify this compound in complex cosmetic matrices.

Introduction

This compound, with the chemical name 2-(4-tert-Butylbenzyl)propionaldehyde, is a synthetic aromatic aldehyde that imparts a floral scent, often described as reminiscent of lily-of-the-valley.[1] For years, it was a common ingredient in a wide array of personal care products, including perfumes, lotions, shampoos, and soaps.[1] However, scientific studies have raised concerns about its potential adverse effects on human health, leading to its classification as a substance toxic for reproduction. As a result, the European Union has prohibited the use of this compound in cosmetic products since March 2022.

To enforce this ban and ensure product safety, a robust and validated analytical method is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile and semi-volatile fragrance allergens like this compound in complex matrices. This method offers high sensitivity and selectivity, allowing for accurate identification and quantification even at low concentrations.

This application note outlines a complete workflow for the determination of this compound in cosmetic products, from sample preparation by liquid-liquid extraction to analysis by GC-MS in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.

Principle of the Method

The method involves the extraction of this compound from the cosmetic matrix using an organic solvent. The resulting extract is then injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for its unequivocal identification. For quantitative analysis, the instrument is operated in SIM mode, where only specific ions characteristic of this compound are monitored, providing high sensitivity and minimizing interferences from the matrix.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Lilial

Introduction

Lilial, also known by its chemical name butylphenyl methylpropional, is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and personal care products for its delicate floral scent, reminiscent of lily of the valley.[1] However, due to concerns regarding its potential for skin sensitization and its classification as a reproductive toxicant, the use of this compound in cosmetic products has been banned in the European Union since March 2022.[1][2] This regulatory change has necessitated the development of reliable and sensitive analytical methods for the detection and quantification of this compound to ensure product safety and compliance. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for this purpose. This application note provides a detailed protocol for the analysis of this compound in cosmetic products using a validated reverse-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with a diode array detector (DAD) for the simultaneous determination and quantification of this compound and other fragrance allergens. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. The analytes are detected and quantified based on their UV absorbance at specific wavelengths.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD).

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Standards: Certified reference standard of this compound (butylphenyl methylpropional).

-

Sample Preparation Equipment: Vortex mixer, ultrasonic bath, centrifuge, and 0.45 µm syringe filters.

Chromatographic Conditions

A reliable method for the simultaneous determination of 24 fragrance allergens, including this compound, employs the following conditions.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | A time-dependent gradient from a higher concentration of water to a higher concentration of acetonitrile. |

| Flow Rate | 0.7 to 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detection | DAD at 210, 254, and 280 nm |

| Run Time | Approximately 40 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile, in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 - 10 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the cosmetic matrix. The following is a general procedure for a cream or lotion:

-

Weighing: Accurately weigh about 0.5 g of the cosmetic sample into a centrifuge tube.

-

Extraction: Add a known volume of a suitable extraction solvent (e.g., 10 mL of acetonitrile or a mixture of methanol and water).

-

Vortexing and Sonication: Vortex the sample for 2 minutes to ensure thorough mixing, followed by sonication in an ultrasonic bath for 15-30 minutes to enhance the extraction of this compound from the matrix.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to separate the solid excipients.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject the filtered sample into the HPLC system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for an HPLC-DAD method for the analysis of fragrance allergens, including this compound.

| Parameter | Value/Range |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 2 µg/g (for most fragrance allergens) |

| Intra-day Accuracy (% Recovery) | 84.5 - 119% |

| Inter-day Accuracy (% Recovery) | 85.1 - 116% |

| Intra-day Precision (% RSD) | 0.4 - 12% |

| Inter-day Precision (% RSD) | 2.9 - 13% |

Note: The specific linearity range, LOD, and LOQ for this compound may vary depending on the specific instrument and method validation.

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram

While this compound itself does not directly participate in a signaling pathway in the context of analytical chemistry, its biological effects that led to its regulation are related to cellular pathways. However, as the request is for an application note on analytical methods, a diagram of a biological signaling pathway is not directly relevant to the core topic of HPLC analysis. The workflow diagram above provides a more pertinent visualization for the intended audience of analytical scientists.

Conclusion

The described RP-HPLC-DAD method provides a reliable and robust approach for the quantification of this compound in various cosmetic products. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and regulatory compliance monitoring. Proper sample preparation is crucial to minimize matrix effects and ensure accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fragrance allergens in cosmetics.

References

In Vitro Assays for Assessing Lilial Reproductive Toxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a framework for assessing the in vitro reproductive toxicity of substances like Lilial (also known as butylphenyl methylpropional). While the methodologies described are standard toxicological assays, specific quantitative data on the effects of this compound in many of these assays are not extensively available in publicly accessible scientific literature. The tables provided are structured for data presentation but are largely populated with placeholders to indicate where specific data for this compound is currently lacking. The signaling pathway diagrams illustrate general pathways potentially affected by reproductive toxicants and are not based on specific mechanistic data for this compound.

Introduction

This compound (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) is a synthetic fragrance ingredient that has been classified as a reproductive toxicant.[1] Assessing the reproductive toxicity of such compounds is crucial for regulatory purposes and consumer safety. In vitro assays offer a valuable alternative to animal testing, providing mechanistic insights into the potential adverse effects of chemicals on the reproductive system. This document outlines a battery of in vitro assays relevant for evaluating the reproductive toxicity of this compound, focusing on key events in reproductive biology, including cytotoxicity, genotoxicity, endocrine disruption, and altered steroidogenesis.

Cytotoxicity Assays

Cytotoxicity assays are foundational in toxicological screening to determine the concentration range at which a substance may cause overt cell death, which can confound the interpretation of more specific mechanistic assays.

Resazurin (AlamarBlue) Assay for Cell Viability

The resazurin assay is a rapid and sensitive method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Table 1: Summary of this compound Cytotoxicity Data

| Cell Line | Assay | Endpoint | Concentration Range Tested | IC50 Value | Reference |

| HeLa9903 | Resazurin | Cell Viability | 1 nM - 100 µM | > 100 µM | [2] |

| CHO-K1 | Resazurin | Cell Viability | 5 nM - 500 µM | ≥ 250 µM | [2] |

| HaCaT | Not Specified | Cell Viability | Not Specified | Significant decrease at 10 µM | [2] |

| HepG2 | Not Specified | Cell Viability | Not Specified | 23% decrease at 100 µM | [2] |

| Caco-2 | Not Specified | Cell Viability | Not Specified | 23% decrease at 100 µM | |

| NIH3T3, MCF7, Hek293 | Not Specified | Cell Viability | Not Specified | No negative effect observed |

Experimental Protocol: Resazurin Assay

-

Cell Seeding: Plate cells (e.g., HeLa, CHO-K1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Resazurin Addition: Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize. Add 20 µL of the resazurin solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Genotoxicity Assays

Genotoxicity assays are employed to assess the potential of a substance to damage genetic material.

CHO/HPRT Gene Mutation Assay

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese Hamster Ovary (CHO) cells.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.

Table 2: Summary of this compound Genotoxicity Data

| Assay | Cell Line | Concentration Tested | Result | Reference |

| CHO/HPRT Mutation Assay | CHO-K1 | 50 µM and 500 µM | No mutagenic activity observed | |

| γH2AX Biomarker Assay | CHO-K1, HeLa | Up to 100 µM | No induction of double-strand breaks observed |

Experimental Protocol: γH2AX Immunofluorescence Assay

-

Cell Culture and Treatment: Culture cells (e.g., HeLa) on coverslips in a 24-well plate. Expose cells to various concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control (e.g., etoposide).

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Endocrine Disruption Assays

These assays are designed to evaluate the potential of a chemical to interfere with the endocrine system, particularly with hormone receptors.

Androgen and Estrogen Receptor Reporter Assays

Reporter gene assays in cell lines such as MDA-kb2 (for androgen receptor) and HeLa9903 (for estrogen receptor) are used to screen for agonistic and antagonistic activities.

Table 3: Summary of this compound Endocrine Disruption Data

| Assay | Cell Line | Endpoint | Concentration Range Tested | Result | Reference |

| Estrogen Receptor Reporter Assay | HeLa9903 | Agonist Activity | Up to 100 µM | No significant activation observed | |

| Androgen Receptor Reporter Assay | MDA-kb2 | Agonist Activity | 1 nM - 100 µM | No activity detected | |

| Androgen Receptor Reporter Assay | MDA-kb2 | Antagonist Activity | Not available | Data not available |

Experimental Protocol: Androgen Receptor (AR) Antagonist Assay (MDA-kb2 cells)

-

Cell Seeding: Seed MDA-kb2 cells in a 96-well plate.

-

Compound Pre-incubation: Treat cells with various concentrations of this compound for 1-2 hours.

-

Agonist Challenge: Add a known AR agonist, such as dihydrotestosterone (DHT), at a concentration that elicits a submaximal response (e.g., EC50).

-

Incubation: Incubate for 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Determine the ability of this compound to inhibit DHT-induced luciferase activity and calculate an IC50 value if applicable.

Steroidogenesis Assays

The H295R cell line is an in vitro model derived from a human adrenocortical carcinoma that expresses most of the key enzymes required for steroidogenesis. This assay is used to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.

Table 4: Summary of this compound Effects on Steroidogenesis (H295R cells)

| Endpoint | Concentration Range Tested | Effect on Testosterone Production | Effect on Estradiol Production | Effect on Progesterone Production | Reference |

| Hormone Production | Data not available | Data not available | Data not available | Data not available | |

| Gene Expression (e.g., StAR, CYP11A1, 3β-HSD, CYP17A1, 17β-HSD, CYP19A1) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: H295R Steroidogenesis Assay

-

Cell Culture: Culture H295R cells in a 24-well plate.

-

Compound Exposure: Expose the cells to a range of concentrations of this compound for 48 hours. Include a vehicle control and positive controls (e.g., forskolin to stimulate, prochloraz to inhibit).

-

Sample Collection: Collect the cell culture medium for hormone analysis.

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using methods such as ELISA or LC-MS/MS.

-

Cell Viability: Assess cell viability in the corresponding wells to normalize hormone data.

-

Data Analysis: Express hormone production as a fold change relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for assessing reproductive toxicity.

Caption: Potential interference points of this compound in the steroidogenesis pathway.

Caption: Postulated antagonistic action of this compound on the Androgen Receptor.

Caption: General workflow for in vitro reproductive toxicity testing.

Conclusion

The in vitro assays outlined in these application notes provide a robust framework for assessing the potential reproductive toxicity of this compound. A combination of cytotoxicity, genotoxicity, endocrine disruption, and steroidogenesis assays can offer valuable insights into its mechanisms of action. However, it is important to note the current limitations in publicly available, specific quantitative data for this compound across these endpoints. Further research is warranted to generate comprehensive dose-response data to complete a thorough risk assessment.

References

Animal Models for In Vivo Assessment of Lilial: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, also known as butylphenyl methylpropional or p-BMHCA, is a synthetic fragrance ingredient that has been widely used in cosmetic and household products. However, due to concerns regarding its reproductive toxicity, its use has been banned in the European Union.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of this compound, with a particular focus on reproductive and developmental toxicity. The primary animal model discussed is the rat, which has been central to the regulatory evaluation of this compound.[3][4]

Animal Models and Key Toxicological Endpoints

The rat is the most extensively used animal model for evaluating the in vivo toxicity of this compound.[3] Studies have consistently demonstrated that the male reproductive system is a primary target of this compound toxicity. Key toxicological endpoints observed in rats include:

-

Reproductive Toxicity in Males:

-

Testicular toxicity, including degeneration of seminiferous tubules.

-

Spermatotoxic effects, such as reduced sperm counts and increased incidence of abnormal sperm.

-

Reduced fertility indices.

-

Decreased weight of testes and other reproductive organs.

-

-

Developmental Toxicity:

-

General fetotoxicity at maternally toxic doses.

-

-

Systemic Toxicity:

-

Hepatotoxicity, indicated by increased liver weight and changes in clinical chemistry.

-

Decreased body weight.

-

Data Presentation: Summary of Quantitative Data from Rat Studies

The following tables summarize the quantitative data from key reproductive and developmental toxicity studies of this compound in rats. These studies were crucial for establishing the No-Observed-Adverse-Effect Level (NOAEL).

Table 1: Summary of a One-Generation Reproduction Toxicity Study in Wistar Rats (Oral Administration)

| Parameter | Control | 9.1 mg/kg bw/day (pre-mating) / 7.4 mg/kg bw/day (post-mating) | 25 mg/kg bw/day |

| Male Fertility Index | Normal | NOAEL | Markedly Reduced |

| Testes Weight | Normal | Normal | Reduced |

| Sperm Count | Normal | Normal | Reduced |

| Abnormal Sperm (%) | Normal | Normal | Increased |

| Systemic Toxicity (Hepatotoxicity) | No Effect | No Effect | Increased Liver Weight, Changes in Clinical Chemistry |

Table 2: Summary of a Prenatal Developmental Toxicity Study in Wistar Rats (Oral Administration)

| Parameter | Control | 5 mg/kg bw/day | 15 mg/kg bw/day | 45 mg/kg bw/day |

| Maternal Toxicity | No Effect | NOAEL | Signs of Toxicity | Significant Toxicity |

| Developmental Toxicity (Fetotoxicity) | No Effect | NOAEL | Observed | Significant |

| Teratogenicity | No Effect | No Effect | No Specific Teratogenicity | No Specific Teratogenicity |

Table 3: Summary of a 90-Day Repeated Dose Oral Toxicity Study in Rats

| Parameter | Control | 5 mg/kg bw/day | 25 mg/kg bw/day | 50 mg/kg bw/day |

| General Systemic Toxicity | No Effect | NOAEL | Decreased Plasma Cholinesterase, Adrenal Gland Effects (females), Decreased Cholesterol | Signs of Systemic Toxicity |

| Testicular Toxicity (Males) | No Effect | Normal | NOAEL | Testicular Toxicity and Spermatotoxic Effects |

Experimental Protocols